molecular formula C20H30O3 B1326191 4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898755-67-4

4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1326191
CAS No.: 898755-67-4
M. Wt: 318.4 g/mol
InChI Key: SFENCIAHRLZDCS-UHFFFAOYSA-N
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Description

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group and a dioxane ring

Scientific Research Applications

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for “4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is not provided in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps, including substitution reactions. One common method involves the reaction of tert-butylbenzene with appropriate reagents to introduce the dioxane ring and other substituents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to its combination of a tert-butyl group and a dioxane ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19(2,3)16-11-9-15(10-12-16)17(21)7-6-8-18-22-13-20(4,5)14-23-18/h9-12,18H,6-8,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFENCIAHRLZDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645996
Record name 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-67-4
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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